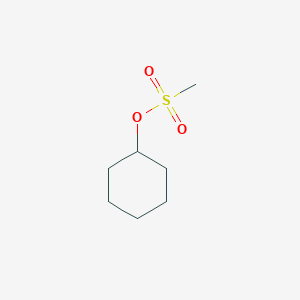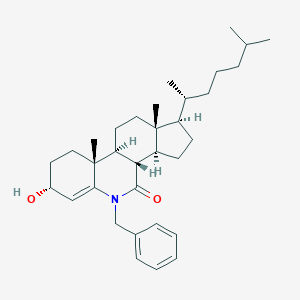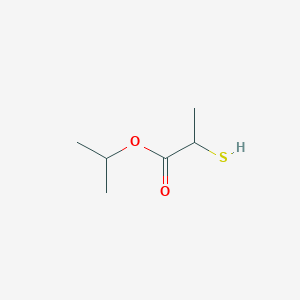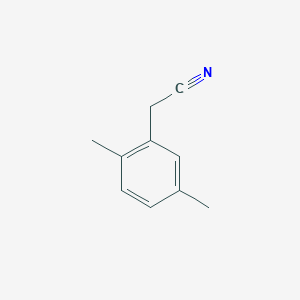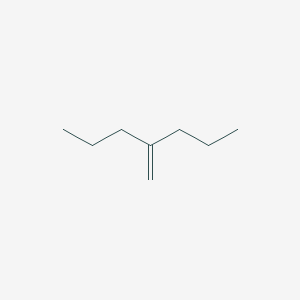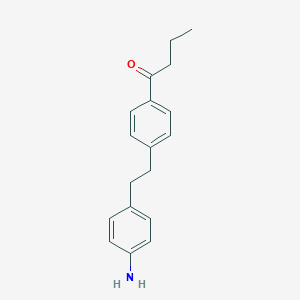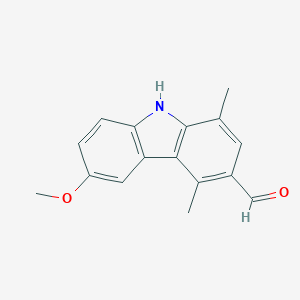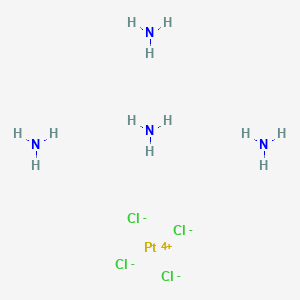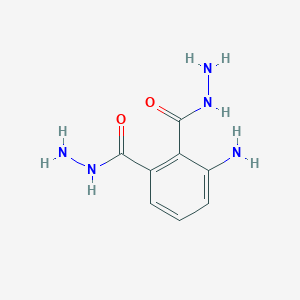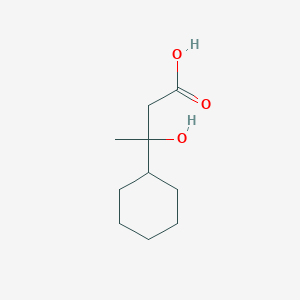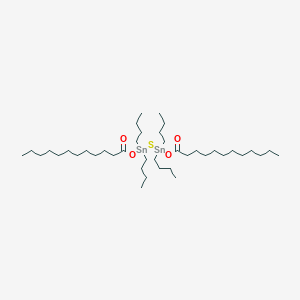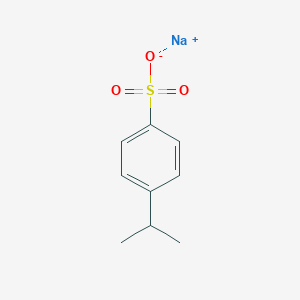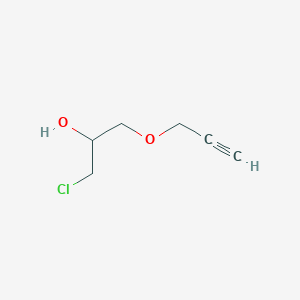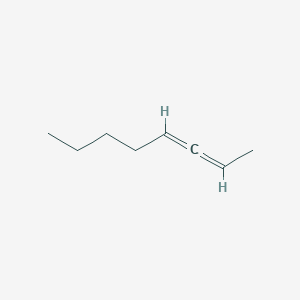
Octa-2,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octa-2,3-diene, also known as 1,5-octadiene, is a colorless organic compound with the chemical formula C8H14. It is a highly reactive molecule that has been widely used in organic synthesis due to its ability to undergo various chemical reactions. Octa-2,3-diene has been employed in the synthesis of a wide range of organic compounds, including polymers, pharmaceuticals, and natural products.
Wirkmechanismus
Octa-2,3-diene is a highly reactive molecule that can undergo various chemical reactions, including addition, oxidation, and reduction. The mechanism of action of octa-2,3-diene depends on the specific reaction it is involved in. For example, in the addition reaction, octa-2,3-diene acts as an electrophile, while in the oxidation reaction, it acts as a reducing agent.
Biochemische Und Physiologische Effekte
Octa-2,3-diene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxicity towards aquatic organisms. In addition, it has been reported to have some mutagenic and carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using octa-2,3-diene in lab experiments include its high reactivity, its ability to undergo various chemical reactions, and its versatility in organic synthesis. However, the limitations of using octa-2,3-diene include its toxicity towards aquatic organisms, its mutagenic and carcinogenic properties, and its high reactivity, which can make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for octa-2,3-diene research. One direction is the development of new catalytic processes using octa-2,3-diene as a reactant. Another direction is the modification of existing catalytic processes using octa-2,3-diene. In addition, there is a need to study the biochemical and physiological effects of octa-2,3-diene in more detail. Finally, there is a need to develop safer and more efficient methods of handling and storing octa-2,3-diene in the laboratory.
Conclusion
Octa-2,3-diene is a highly reactive molecule that has been widely used in organic synthesis. It can be synthesized through various methods, including the elimination of hydrogen from cyclooctene. Octa-2,3-diene has been employed in the synthesis of a wide range of organic compounds, including natural products, pharmaceuticals, and polymers. It has also been used as a reactant in the development of new catalytic processes and as a building block in the synthesis of complex molecular architectures. However, octa-2,3-diene has some limitations, including its toxicity towards aquatic organisms, its mutagenic and carcinogenic properties, and its high reactivity, which can make it difficult to handle and store. There are several future directions for octa-2,3-diene research, including the development of new catalytic processes, the modification of existing ones, and the study of its biochemical and physiological effects.
Synthesemethoden
Octa-2,3-diene can be synthesized through various methods, including the dehydrohalogenation of alkyl halides, the elimination of hydrogen from alkenes, and the hydrogenation of diynes. The most common method of synthesizing octa-2,3-diene is through the elimination of hydrogen from cyclooctene using a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of a cyclooctadiene intermediate, which then undergoes further dehydrogenation to yield octa-2,3-diene.
Wissenschaftliche Forschungsanwendungen
Octa-2,3-diene has been extensively used in scientific research due to its unique reactivity and ability to undergo various chemical reactions. It has been employed in the synthesis of a wide range of organic compounds, including natural products, pharmaceuticals, and polymers. Octa-2,3-diene has also been used as a reactant in the development of new catalytic processes and the modification of existing ones. In addition, it has been utilized as a probe in spectroscopic studies and as a building block in the synthesis of complex molecular architectures.
Eigenschaften
CAS-Nummer |
16487-68-6 |
|---|---|
Produktname |
Octa-2,3-diene |
Molekularformel |
C8H14 |
Molekulargewicht |
110.2 g/mol |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,7H,4,6,8H2,1-2H3 |
InChI-Schlüssel |
UHCLKMFELDFBRW-UHFFFAOYSA-N |
SMILES |
CCCCC=C=CC |
Kanonische SMILES |
CCCCC=C=CC |
Andere CAS-Nummern |
16487-68-6 |
Synonyme |
2,3-Octadiene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



